molecular formula C8H8N2OS B8137866 2-(Methoxymethyl)thiazolo[4,5-c]pyridine

2-(Methoxymethyl)thiazolo[4,5-c]pyridine

Cat. No.: B8137866
M. Wt: 180.23 g/mol
InChI Key: XZSYDZFXDRUKLA-UHFFFAOYSA-N
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Description

Overview of Thiazolopyridine Core Systems in Contemporary Heterocyclic Chemistry Research

Thiazolopyridines are a class of bicyclic heterocyclic compounds formed by the fusion of a thiazole (B1198619) and a pyridine (B92270) ring. tandfonline.com This structural motif is a cornerstone in medicinal chemistry, as its derivatives have demonstrated a wide array of significant biological and pharmaceutical activities. tandfonline.com The fusion of these two recognized heterocycles results in a core system that is a component of numerous natural and synthetic products. tandfonline.com

There are five structural isomers of the thiazolopyridine system: thiazolo[3,2-a]pyridine, thiazolo[4,5-b]pyridine (B1357651), thiazolo[5,4-b]pyridine (B1319707), thiazolo[4,5-c]pyridine (B1315820), and thiazolo[5,4-c]pyridine. tandfonline.com Each isomeric scaffold possesses a unique arrangement of nitrogen and sulfur atoms, which dictates its three-dimensional shape, electronic properties, and potential to interact with biological targets.

Research has shown that derivatives of these core systems exhibit a broad spectrum of pharmacological effects, including anti-hypertensive, antioxidant, anti-fungal, anti-cancer, anti-mitotic, anti-microbial, and anti-diabetic properties. tandfonline.comresearchgate.net For instance, the thiazolo[5,4-b]pyridine scaffold has been instrumental in the development of various kinase inhibitors targeting enzymes like PI3K, ITK, BCR-ABL, RAF, and VEGFR2. nih.gov Similarly, thiazolo[4,5-b]pyridine derivatives have been investigated for their anti-inflammatory, antioxidant, and antimicrobial activities. mdpi.comnih.govpensoft.net The versatility of these scaffolds has led to a multitude of synthetic strategies to create diverse libraries of compounds for drug discovery. tandfonline.comdmed.org.uathieme-connect.comsci-hub.se

Significance of the Thiazolo[4,5-c]pyridine Isomer as a Privileged Scaffold

While extensive research has been conducted on various thiazolopyridine isomers, the thiazolo[4,5-c]pyridine framework is also a subject of synthetic and medicinal chemistry exploration. A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile template for the development of new therapeutic agents. The thiazolo[4,5-c]pyridine core, with its specific arrangement of heteroatoms, presents a unique pharmacophoric profile.

The development of synthetic routes to access derivatives of the thiazolo[4,5-c]pyridine core indicates its importance as a building block for more complex molecules. The strategic placement of nitrogen and sulfur atoms can influence the molecule's ability to form hydrogen bonds, engage in pi-stacking interactions, and coordinate with metal ions, all of which are crucial for molecular recognition by biological macromolecules. The investigation into derivatives of this isomer, such as 2-(Methoxymethyl)thiazolo[4,5-c]pyridine, underscores its potential as a privileged scaffold in the design of novel bioactive compounds.

Rationale for Investigating this compound Derivatives

The investigation of specific derivatives of a parent scaffold is a fundamental aspect of medicinal chemistry, aimed at fine-tuning the pharmacological and pharmacokinetic properties of a lead compound. The introduction of a methoxymethyl group at the 2-position of the thiazolo[4,5-c]pyridine ring to form this compound is a deliberate chemical modification.

The methoxy (B1213986) group is a common feature in many approved drugs and is known to influence a molecule's ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters. nih.govresearchgate.net The methoxymethyl group (CH₂OCH₃) can act as a hydrogen bond acceptor and may also impact the molecule's conformation and lipophilicity. adichemistry.comwikipedia.org These modifications can lead to enhanced potency, selectivity, and metabolic stability.

In the context of the thiazolo[4,5-c]pyridine scaffold, the addition of a methoxymethyl group could:

Modulate Binding Affinity: The ether oxygen can form crucial hydrogen bonds with amino acid residues in a target protein's binding site.

Improve Physicochemical Properties: The group can alter the solubility and permeability of the parent compound, which is critical for its bioavailability.

Explore Structure-Activity Relationships (SAR): Synthesizing and testing such derivatives helps in understanding the SAR of the thiazolo[4,5-c]pyridine class of compounds, guiding future drug design efforts. nih.gov

Therefore, the study of this compound is a logical step in the exploration of the therapeutic potential of the thiazolo[4,5-c]pyridine scaffold.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound Name Molecular Formula Molecular Weight ( g/mol ) CAS Number
This compound C₈H₈N₂OS 180.23 2409835-61-4
Thiazolo[4,5-c]pyridine C₆H₄N₂S 136.18 3234-58-2

Table 2: Reported Biological Activities of Various Thiazolopyridine Isomers

Thiazolopyridine Isomer Reported Biological Activities
Thiazolo[5,4-b]pyridine Kinase inhibition (c-KIT, PI3K, ITK, BCR-ABL, RAF, VEGFR2) nih.gov
Thiazolo[4,5-b]pyridine Anti-inflammatory, Antioxidant, Antimicrobial mdpi.comnih.govpensoft.net
Thiazolo[3,2-a]pyridine Anti-cancer, Antioxidant tandfonline.com
Thiazolo[4,5-c]pyridine Under investigation as a scaffold for bioactive molecules

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(methoxymethyl)-[1,3]thiazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-11-5-8-10-6-4-9-3-2-7(6)12-8/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSYDZFXDRUKLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=C(S1)C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methoxymethyl Thiazolo 4,5 C Pyridine and Analogues

Strategic Approaches to the Thiazolo[4,5-c]pyridine (B1315820) Core Construction

The formation of the fused bicyclic thiazolo[4,5-c]pyridine system is a key challenge that has been addressed through several distinct synthetic routes. These methods offer different advantages in terms of efficiency, step economy, and substrate scope.

A direct and efficient method for constructing the thiazolo[4,5-c]pyridine skeleton involves a single-step reaction between a substituted chloronitropyridine and a thioamide. researchgate.net This approach is notable for its convergence and ability to generate a diverse range of derivatives. The reaction proceeds by nucleophilic aromatic substitution, followed by reduction of the nitro group and subsequent cyclization to form the fused thiazole (B1198619) ring.

For the synthesis of the target compound, this would involve the reaction of a 4-chloro-3-nitropyridine with 2-methoxythioacetamide. The methoxy (B1213986) group of the thioamide is carried through the reaction sequence to become the 2-methoxymethyl substituent on the final product. A study has demonstrated the feasibility of this reaction for producing a thiazolo[4,5-c]pyridine derivative, highlighting its utility in accessing this particular isomer. researchgate.net

Table 1: Example of Single-Step Thiazolo[4,5-c]pyridine Synthesis

Starting Material 1 Starting Material 2 Key Transformation Product Class
4-Chloro-3-nitropyridine Thioamide (e.g., 2-methoxythioacetamide) Nucleophilic Aromatic Substitution & Reductive Cyclization 2-Substituted-thiazolo[4,5-c]pyridine

One-pot syntheses are highly valued for their efficiency, as they reduce the need for intermediate purification steps, saving time and resources. While specific examples detailing a one-pot thiol deprotection-cyclization for the thiazolo[4,5-c]pyridine core are not extensively documented in the available literature, this strategy is a known method for forming other thiazole-containing heterocycles. mdpi.comnih.gov The general principle involves starting with a pyridine (B92270) derivative bearing a protected thiol (e.g., a thioacetate or S-trityl group) and an adjacent amino group. In a single pot, the thiol is deprotected to reveal the nucleophilic sulfur, which then attacks an electrophilic carbon—often from a co-reactant or a group already on the pyridine ring—to initiate cyclization and form the thiazole ring.

Complex heterocyclic systems are often assembled through multi-step sequences that allow for precise control over the introduction of various functional groups. The use of organometallic reagents, particularly in cross-coupling reactions, is a powerful strategy for building the carbon framework of thiazolopyridine analogues.

For instance, a multi-step synthesis for the related thiazolo[5,4-b]pyridine (B1319707) scaffold has been reported that utilizes a palladium-catalyzed Suzuki cross-coupling reaction. nih.gov In this pathway, a pre-formed aminothiazole derivative is coupled with an arylboronic acid pinacol ester. nih.gov This key C-C bond-forming step is followed by further transformations, such as nitro group reduction and amide bond formation, to yield the final complex derivatives. nih.gov This strategic use of organometallic chemistry allows for the modular construction of highly substituted thiazolopyridine systems.

Table 2: Representative Multi-Step Synthesis Using Organometallic Reagent

Step Reaction Type Reagents Intermediate/Product
1 Aminothiazole formation 3-Amino-5-bromo-2-chloropyridine, KSCN 5-Bromo-thiazolo[5,4-b]pyridin-2-amine
2 Boc Protection Di-tert-butyl dicarbonate, DMAP Boc-protected aminothiazole
3 Suzuki Cross-Coupling Arylboronic acid pinacol ester, Pd(dppf)Cl₂ Aryl-substituted thiazolopyridine
4 Nitro Group Reduction Iron powder, NH₄Cl Aniline intermediate
5 Further Functionalization Carboxylic acids, HATU Final substituted thiazolopyridine

This table outlines a synthesis for the thiazolo[5,4-b]pyridine isomer but illustrates the general multi-step organometallic approach.

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, involving the joining of two or more molecules to form a ring system, often with the elimination of a small molecule like water or ammonia. The construction of the thiazolo[4,5-c]pyridine core can be achieved by forming the pyridine ring onto a pre-existing thiazole or, conversely, by forming the thiazole ring on a pyridine precursor.

One prominent method analogous to the Hantzsch thiazole synthesis involves reacting a 4-aminothiazole derivative with a 1,3-dicarbonyl compound or its equivalent. researchgate.net This reaction constructs the pyridine ring through condensation and subsequent aromatization. Another approach involves a [4+2] cyclocondensation between 4-thiazolidinones and 3-oxo-2-arylhydrazonopropanals, which has been used to synthesize the related thiazolo[4,5-c]pyridazine core structure under high pressure. nih.govnih.gov These methods demonstrate the versatility of cyclocondensation in building the desired fused heterocyclic system. dmed.org.uadmed.org.ua

Introduction of the 2-Methoxymethyl Moiety: Regioselective Functionalization and Derivatization

The placement of the methoxymethyl group at the C-2 position of the thiazole ring is a critical aspect of the synthesis. This can be accomplished either by incorporating the fragment from the beginning of the synthesis or by functionalizing the heterocyclic core after its formation.

The most straightforward strategy for synthesizing 2-(Methoxymethyl)thiazolo[4,5-c]pyridine is to use a starting material that already contains the methoxymethyl group. In the context of the single-step synthesis from chloronitropyridines (see 2.1.1), the choice of thioamide is crucial. By using 2-methoxythioacetamide , the methoxymethyl moiety is directly installed at the 2-position of the resulting thiazolo[4,5-c]pyridine ring during the cyclization process. This "pre-functionalization" approach is often highly efficient and avoids potential issues with regioselectivity that can arise from post-synthesis modifications.

Alternatively, functionalization can occur after the thiazolo[4,5-c]pyridine core is assembled. General thiazole chemistry indicates that the proton at the C-2 position is the most acidic due to the inductive effect of the adjacent sulfur and nitrogen atoms. pharmaguideline.com This allows for deprotonation by a strong base, such as an organolithium reagent, to generate a nucleophilic carbanion at C-2. This intermediate can then be reacted with an appropriate electrophile, such as chloromethyl methyl ether, to introduce the methoxymethyl group. This post-functionalization method offers flexibility but may require careful optimization to ensure regioselectivity and avoid side reactions.

Synthetic Routes to Related Methoxymethyl-Bearing Thiazolopyridines

The synthesis of thiazolopyridine derivatives, which form the core structure of many biologically significant compounds, has been a subject of considerable research. researchgate.nettandfonline.com While direct synthetic routes for this compound are not extensively detailed in readily available literature, the synthesis of related thiazolopyridine isomers and analogues provides a foundation for potential pathways. A common strategy for constructing the thiazolopyridine scaffold involves the fusion of a thiazole ring onto a pyridine precursor. researchgate.net

One general approach involves the reaction of an appropriately substituted aminopyridine with a sulfur-containing reagent to form the thiazole ring. For instance, the synthesis of thiazolo[5,4-b]pyridines can be achieved from a substituted chloronitropyridine and a thioamide or thiourea. researchgate.net To introduce a methoxymethyl group at the 2-position, a potential starting material would be 2-methoxyethanethioamide. The reaction would likely proceed by nucleophilic substitution of the chlorine atom by the sulfur of the thioamide, followed by intramolecular cyclization.

Another established method is the Hantzsch thiazole synthesis, adapted for the pyridine ring. This would involve the reaction of a 3-amino-4-halopyridine with a thiocarboxamide or a compound containing a thiocarbonyl group. To obtain the 2-methoxymethyl substituent, a reagent like methyl 2-methoxyacetimidate could potentially be used in a variation of this cyclization.

The construction of the thiazolo[4,5-c]pyridine isomer specifically can be approached from 4-amino-3-halopyridine derivatives. The key challenge lies in the regioselective control of the cyclization to form the desired isomer. The choice of starting materials and reaction conditions is critical in directing the annulation process. A plausible, though not explicitly documented, route could involve the reaction of 4-amino-3-bromopyridine with a suitable reagent to install the methoxymethyl-thiazole moiety.

Advanced Synthetic Techniques and Transformations for Thiazolopyridine Frameworks

The development of advanced synthetic methodologies has significantly expanded the ability to create and modify thiazolopyridine frameworks, enabling the generation of diverse chemical libraries and the introduction of complex functionalities.

Solid-Phase Synthetic Protocols for Library Generation

Solid-phase synthesis has emerged as a powerful tool for the rapid and efficient generation of large libraries of heterocyclic compounds, including thiazolopyridine derivatives. spirochem.com This technique involves attaching a starting material to a solid support (resin) and carrying out sequential chemical reactions, with the key advantage being the simplification of purification, as excess reagents and by-products can be washed away. mdpi.com

Table 1: Key Reactions in Solid-Phase Synthesis of Thiazolopyridines

Reaction Type Description Purpose
Thorpe-Ziegler Cyclization Intramolecular condensation of a dinitrile or related functional group to form a cyclic enaminonitrile. Formation of the initial thiazole ring on the solid support. researchgate.netnih.gov
Friedländer Annulation Reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form a quinoline or, in this case, a fused pyridine ring. Construction of the pyridine portion of the thiazolopyridine scaffold. researchgate.net

Catalytic Hydrogenation and Oxidative Transformations

Catalytic hydrogenation and oxidation are fundamental transformations for modifying the saturation level and functional groups of heterocyclic scaffolds.

Catalytic Hydrogenation: This process is widely used to reduce double bonds within a molecule. In the context of thiazolopyridine frameworks, catalytic hydrogenation could potentially be used to reduce the pyridine ring, leading to tetrahydrothiazolopyridine derivatives. Such transformations are typically carried out using catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas. researchgate.net The specific conditions (pressure, temperature, solvent, and catalyst) would determine the extent and selectivity of the reduction. While direct examples on the this compound core are scarce, related heterocyclic systems like triazolopyridines have been successfully reduced to their tetrahydro derivatives via transfer hydrogenation. researchgate.net Furthermore, catalytic hydrogenation has been employed for the reductive ring-opening of related oxazoline rings, indicating its utility in manipulating heterocyclic structures. nih.gov

Oxidative Transformations: Oxidation reactions can be used to introduce new functional groups or to achieve aromatization. For instance, a partially hydrogenated thiazolopyridine could be re-aromatized using a chemical oxidant. The oxidation of 4,7-dihydro-azolo[1,5-a]pyrimidines to their aromatic counterparts, while preserving a nitro group, has been studied, although it can be accompanied by the formation of side products or decomposition, depending on the substituents. mdpi.com The plausible mechanism for such oxidations can involve a single electron transfer (SET) process. mdpi.com For the thiazolopyridine core, oxidation might also target the sulfur atom in the thiazole ring, converting it to a sulfoxide or a sulfone, which can then act as a leaving group for further functionalization.

Cross-Coupling Reactions for Scaffold Diversification, including Suzuki Coupling

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, enabling significant diversification of heterocyclic scaffolds. nih.gov

The Suzuki-Miyaura coupling , which couples an organoboron compound with a halide or triflate, is particularly powerful for this purpose. nih.gov This reaction is widely used in the synthesis of complex molecules, including pharmaceuticals, due to its mild conditions and tolerance of a wide range of functional groups. iaea.orgmdpi.commdpi.com

For the thiazolopyridine scaffold, a halogen atom (e.g., chlorine, bromine) can be strategically placed on either the pyridine or thiazole ring to serve as a handle for Suzuki coupling. For example, a bromo-thiazolopyridine derivative can be coupled with various aryl or heteroaryl boronic acids to introduce diverse substituents. This strategy has been successfully applied to the synthesis of thiazolo[5,4-b]pyridine derivatives as c-KIT inhibitors, where a key step involved the Suzuki coupling of a bromo-thiazolopyridine intermediate with 2-methyl-5-nitrophenylboronic acid pinacol ester. nih.gov The choice of catalyst, such as Pd(dppf)Cl₂, is crucial for achieving high yields. mdpi.com

Another relevant cross-coupling method is the Liebeskind-Srogl reaction , which involves the palladium-catalyzed coupling of thioethers with boronic acids. This desulfurative cross-coupling provides an alternative to traditional methods and has been used to synthesize 2-aryl-thiazolo[4,5-b]pyridines from 2-(methylthio)thiazolo[4,5-b]pyridine precursors. rhhz.net This reaction demonstrates that the sulfur atom of the thiazole ring itself can be a point of diversification. These successive cross-coupling strategies allow for the regioselective introduction of multiple different aryl or heteroaryl groups onto the core structure. nih.gov

Table 2: Examples of Cross-Coupling Reactions on Thiazolopyridine-Related Scaffolds

Reaction Name Coupling Partners Catalyst System (Example) Result Reference
Suzuki-Miyaura Bromo-thiazolopyridine + Arylboronic acid ester Pd(dppf)Cl₂ Aryl-substituted thiazolopyridine nih.gov
Suzuki-Miyaura 5-Bromo-1-ethyl-1H-indazole + N-Boc-2-pyrroleboronic acid Pd(dppf)Cl₂ 5-(Pyrrol-2-yl)-1-ethyl-1H-indazole mdpi.com
Liebeskind-Srogl Thiazolo[4,5-b]pyridine (B1357651) thioether + Arylboronic acid Pd catalyst + Copper(I) thiophene-2-carboxylate 2-Aryl-thiazolo[4,5-b]pyridine rhhz.net

Reduction Methodologies for Thiazoline Moieties, exemplified by BH3-mediated reductions

Thiazolines are partially saturated analogues of thiazoles. Their reduction would lead to thiazolidines. Borane (BH₃), often used as a complex with tetrahydrofuran (BH₃·THF), is a versatile reducing agent capable of reducing various functional groups. While the direct BH₃-mediated reduction of a thiazoline ring is not a commonly cited transformation, the reactivity of borane with related functional groups provides insight into its potential applications.

For instance, borane is known to reduce amides, carboxylic acids, and nitriles. In a relevant example, a nitrile group on a cyclopropane adjacent to a thiazole moiety was reduced to the corresponding amine using a borane-tetrahydrofuran complex. mdpi.com This indicates that functional groups attached to the thiazole ring are amenable to reduction with BH₃ without necessarily affecting the aromatic thiazole ring itself.

More specifically, BH₃ has been shown to be highly effective in the stereoselective reduction of tertiary phosphine oxides to phosphine-boranes, a transformation facilitated by a proximal hydroxy group. nih.gov This reduction proceeds with a complete inversion of configuration at the phosphorus atom. nih.gov The mechanism often involves the coordination of borane to an oxygen or nitrogen atom, which directs the hydride delivery. researchgate.net While this is not a direct analogy to a thiazoline reduction, it highlights the principle of substrate-directed reactivity with BH₃. The reduction of a thiazoline C=N bond by BH₃ would be plausible, potentially proceeding through coordination of the borane to the nitrogen atom, followed by hydride transfer to the carbon.

Acylation Reactions for Further Functionalization

Acylation is a fundamental reaction for introducing an acyl group (R-C=O) onto a molecule, typically through reactions like the Friedel-Crafts acylation. sigmaaldrich.comorganic-chemistry.org This serves as a key step for further functionalization, as the resulting ketone can be transformed into a variety of other groups.

However, the direct Friedel-Crafts acylation of pyridine rings is generally challenging. The pyridine nitrogen acts as a Lewis base, coordinating with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. youtube.com This deactivates the ring towards electrophilic aromatic substitution. Given that the thiazolo[4,5-c]pyridine system contains a pyridine ring, direct acylation on this part of the scaffold under standard Friedel-Crafts conditions would be difficult. youtube.com

Alternative strategies are therefore required for the acylation of such electron-deficient heterocyclic systems. These can include:

Metalation-Acylation: Deprotonation of the thiazolopyridine ring with a strong base (e.g., lithium diisopropylamide, LDA) to form a highly reactive organolithium species, followed by quenching with an acylating agent (e.g., an ester or acyl chloride). The position of metalation would be directed by the most acidic proton or by directing groups. youtube.com

Acylation of Activated Precursors: Acylation can be performed on a more electron-rich precursor before the final ring system is constructed. For example, the acylation of a 2-amino-3-bromopyridine with a benzoic acid derivative is a key step in one synthetic route to 2-aryl-thiazolo[4,5-b]pyridines. rhhz.net This amide bond formation is a type of acylation that is crucial for building the final heterocyclic product. wikipedia.org

These methods allow for the introduction of acyl groups, which can then serve as handles for creating more complex analogues of this compound.

Chemical Reactivity and Transformation Studies of 2 Methoxymethyl Thiazolo 4,5 C Pyridine and Derivatives

Electrophilic and Nucleophilic Substitution Reactions on the Core Scaffold

The reactivity of the thiazolo[4,5-c]pyridine (B1315820) scaffold is dictated by the electronic properties of both the pyridine (B92270) and the fused thiazole (B1198619) ring. The pyridine ring is generally electron-deficient, which makes it susceptible to nucleophilic attack, while electrophilic substitution is typically disfavored and requires harsh conditions. The fusion of the electron-rich thiazole ring modulates the electron density of the pyridine ring, influencing the regioselectivity of substitution reactions.

Electrophilic Substitution:

Electrophilic substitution on the pyridine ring of the thiazolo[4,5-c]pyridine system is generally difficult due to the electron-withdrawing nature of the pyridine nitrogen. When such reactions do occur, they are predicted to proceed at the positions least deactivated by the nitrogen atom, which are typically the C-4 and C-6 positions. However, the presence of the fused thiazole ring further influences the electron distribution. Computational studies on related fused heterocyclic systems can provide insights into the most probable sites for electrophilic attack.

Nucleophilic Substitution:

Nucleophilic aromatic substitution (SNAr) is a more common reaction for this type of heterocyclic system. The pyridine ring is activated towards nucleophilic attack at the positions ortho and para to the nitrogen atom (C-4 and C-6). The stability of the intermediate Meisenheimer complex plays a crucial role in determining the feasibility and regioselectivity of the reaction. For the thiazolo[4,5-c]pyridine core, the C-4 position is a primary site for nucleophilic attack. This is analogous to the observed reactivity in other fused pyridine systems where a good leaving group at this position can be readily displaced by a variety of nucleophiles.

For instance, studies on the synthesis of novel thiazolo[4,5-b]pyridines have shown that base-promoted reactions of 2-chloro-3-nitropyridines with 1,3-(S,N)-binucleophiles proceed via nucleophilic substitution of the chlorine atom. benthamdirect.com This highlights the susceptibility of halopyridines to undergo SNAr reactions, a principle that can be extended to halo-substituted thiazolo[4,5-c]pyridines.

Reaction TypeReagents and ConditionsExpected Products
Nucleophilic Substitution Nu- (e.g., RO-, RS-, R2N-), suitable solvent4-substituted-2-(Methoxymethyl)thiazolo[4,5-c]pyridine
Electrophilic Substitution Electrophile (e.g., HNO3/H2SO4), harsh conditions4- and/or 6-substituted derivatives (expected to be low yield)

Reactivity of the 2-Methoxymethyl Side Chain

The 2-methoxymethyl side chain offers several possibilities for chemical modification. The ether linkage and the methylene group are the primary sites of reactivity.

Cleavage of the Methoxymethyl Ether:

The methoxymethyl (MOM) group is a well-known protecting group for alcohols in organic synthesis and can be cleaved under acidic conditions. wikipedia.orgwikipedia.org Therefore, treatment of 2-(Methoxymethyl)thiazolo[4,5-c]pyridine with protic or Lewis acids can lead to the corresponding 2-(hydroxymethyl)thiazolo[4,5-c]pyridine. This transformation provides a handle for further functionalization, such as oxidation to the aldehyde or carboxylic acid, or esterification. A variety of reagents can be employed for the cleavage of MOM ethers, including mineral acids, Lewis acids like bismuth trichloride, and silyl triflates. morressier.comnih.gov

Reactions of the Methylene Group:

The methylene group adjacent to the thiazole ring can also be a site for chemical reactions. While not extensively studied for this specific compound, analogous systems such as 2-cyanomethyl-1,3-benzothiazole have been shown to undergo various condensation and cyclization reactions. researchgate.net Deprotonation of the methylene group with a strong base could generate a nucleophilic species that can react with various electrophiles.

TransformationReagents and ConditionsProduct
Ether Cleavage H+ (e.g., HCl, H2SO4) or Lewis Acid (e.g., BCl3, TMSOTf)2-(Hydroxymethyl)thiazolo[4,5-c]pyridine
Oxidation of Alcohol Oxidizing agent (e.g., PCC, DMP)Thiazolo[4,5-c]pyridine-2-carbaldehyde
Deprotonation/Alkylation Strong base (e.g., n-BuLi), then Electrophile (e.g., R-X)2-(1-Methoxyalkyl)thiazolo[4,5-c]pyridine

Ring Transformations and Rearrangement Investigations of Fused Thiazolopyridines

Fused heterocyclic systems can undergo various ring transformations and rearrangements, often leading to structurally diverse and complex molecules. Two notable rearrangements that could be relevant to the thiazolo[4,5-c]pyridine scaffold are the Smiles rearrangement and the Dimroth rearrangement.

Smiles Rearrangement:

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. In the context of fused pyridines, it has been observed during the synthesis of thiazolo[4,5-b]pyridines. benthamdirect.com A theoretical study on the S-N type Smiles rearrangement on pyridine rings has elucidated the mechanism, showing it to be a kinetically feasible and thermodynamically favorable process under mild conditions. researchgate.net This type of rearrangement could potentially be utilized in the synthesis or transformation of substituted thiazolo[4,5-c]pyridines.

Dimroth Rearrangement:

The Dimroth rearrangement involves the transposition of endocyclic and exocyclic heteroatoms within a heterocyclic ring. wikipedia.org It is commonly observed in 1,2,3-triazoles and has also been reported for 1-alkyl-2-iminopyrimidines. wikipedia.org This rearrangement typically occurs under acidic, basic, or thermal conditions. For fused systems like thiazolo[4,5-c]pyridine, a Dimroth-type rearrangement could potentially lead to isomeric structures by interchange of atoms between the thiazole and pyridine rings, although specific examples for this scaffold are not well-documented. Studies on fused 1,2,4-triazolo[4,3-c]pyrimidines have shown that the presence of acid, base, and certain substituents can facilitate this type of rearrangement. benthamdirect.comresearchgate.net

RearrangementDescriptionPotential Outcome for Thiazolo[4,5-c]pyridine
Smiles Rearrangement Intramolecular nucleophilic aromatic substitution. researchgate.netIsomerization or transformation of substituted derivatives.
Dimroth Rearrangement Transposition of endocyclic and exocyclic heteroatoms. wikipedia.orgresearchgate.netFormation of isomeric fused heterocyclic systems.

Derivatization of Heteroaromatic Nitrogen Atoms

The nitrogen atoms in the thiazolo[4,5-c]pyridine scaffold, both in the pyridine and thiazole rings, are key sites for derivatization. These reactions can modify the electronic properties and biological activity of the molecule.

N-Alkylation:

The pyridine nitrogen is generally susceptible to alkylation, leading to the formation of a quaternary pyridinium salt. This reaction typically proceeds by treatment with an alkyl halide. The resulting pyridinium salt has altered solubility and electronic properties. N-alkylation of imidazopyridines has been shown to occur on the pyridine nitrogen. fabad.org.tr Similarly, the thiazole nitrogen can also potentially undergo alkylation, although the pyridine nitrogen is generally more nucleophilic.

N-Oxidation:

The pyridine nitrogen can be oxidized to form the corresponding N-oxide using oxidizing agents such as peroxy acids. wikipedia.org Pyridine-N-oxides exhibit different reactivity compared to the parent pyridine. For instance, they are more susceptible to both electrophilic and nucleophilic substitution at the C-2 and C-4 positions. scripps.edu The N-oxide functionality can also influence the pharmacokinetic properties of a molecule. nih.gov Selective N-oxidation of heteroaromatic rings in the presence of other amine functionalities has been achieved using specific catalytic systems. nih.gov

DerivatizationReagents and ConditionsProduct
N-Alkylation Alkyl halide (e.g., CH3I)Thiazolo[4,5-c]pyridinium salt
N-Oxidation Peroxy acid (e.g., m-CPBA)This compound-N-oxide

Despite a comprehensive search for detailed spectroscopic and spectrometric data for the chemical compound “this compound,” the specific experimental data required to fully address the outlined sections could not be located. Publicly accessible scientific literature and chemical databases appear to lack a complete, published characterization including one-dimensional and two-dimensional NMR, mass spectrometry, and infrared spectroscopy for this specific molecule.

Consequently, it is not possible to generate the requested article with the required level of scientific accuracy and detail for each subsection based on currently available information.

Structural Elucidation and Advanced Spectroscopic Characterization Techniques

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For aromatic and heterocyclic compounds such as 2-(Methoxymethyl)thiazolo[4,5-c]pyridine, this method provides valuable information about the π-electron system and conjugation. The absorption of UV or visible light excites electrons from lower-energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher-energy ones (typically LUMO - Lowest Unoccupied Molecular Orbital).

The thiazolopyridine scaffold is an electron-rich heterocyclic system, and its UV-Vis spectrum is expected to be characterized by absorptions in the near-UV region. These absorptions are primarily attributed to π→π* transitions within the fused aromatic ring system. While specific experimental data for this compound is not widely published, analysis of structurally related thiazole (B1198619) derivatives allows for an informed estimation of its electronic properties. For instance, theoretical studies on complex thiazolidinone derivatives containing aromatic moieties show distinct absorption bands between 340 nm and 410 nm, which are assigned to electronic excitations from various occupied molecular orbitals to the LUMO and higher unoccupied orbitals scielo.org.za. The electronic transitions for these systems are often complex, involving contributions from multiple orbitals scielo.org.za.

The introduction of the methoxymethyl group at the 2-position is anticipated to have a minor auxochromic effect, potentially causing a slight shift in the absorption maxima compared to the unsubstituted thiazolo[4,5-c]pyridine (B1315820) core. The solvent environment can also influence the position and intensity of absorption bands.

Table 1: Representative UV-Vis Absorption Data for a Thiazolidinone Derivative scielo.org.za
Observed Wavelength (λmax, nm)Calculated Wavelength (λmax, nm)Oscillator Strength (f)Major Electronic Transition Assignment
348342.900.2430HOMO-8 → LUMO; HOMO-2 → LUMO+1
406405.850.3780HOMO → LUMO+1 (49%); HOMO-2 → LUMO (42%)

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

While the specific crystal structure of this compound has not been reported in the reviewed literature, extensive crystallographic studies have been conducted on closely related thiazolo[4,5-c]pyridine derivatives. These studies provide a clear picture of the expected structural parameters and packing motifs for this class of compounds.

The crystallographic data from these related structures allow for a robust prediction of the solid-state characteristics of this compound.

Table 2: Crystallographic Data for Structurally Related Thiazolo[4,5-c]pyridine Derivatives
Parameter2-(methylthio)thiazolo[4,5-c]pyridine researchgate.net1-(thiazolo[4,5-c]pyridin-2-yl)hydrazine researchgate.net
Chemical FormulaC₇H₆N₂S₂C₆H₆N₄S
Formula Weight182.26166.21
Crystal SystemMonoclinicMonoclinic
Space GroupP2(1)/nP2(1)/c
a (Å)3.966(3)10.458(9)
b (Å)9.865(8)3.805(3)
c (Å)20.62(2)18.03(2)
β (°)92.018(9)99.273(9)
Volume (ų)806.1708.2
Z (Molecules/Unit Cell)44
Temperature (K)296296

Computational Chemistry and Molecular Modeling Investigations

Ligand-Target Interaction Studies through Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a biological macromolecule, such as a protein or DNA.

Prediction of Binding Modes and Affinities with Biological Macromolecules

There are no specific studies detailing the molecular docking of 2-(Methoxymethyl)thiazolo[4,5-c]pyridine with any biological targets. Research on analogous thiazolo[5,4-b]pyridine (B1319707) and other related heterocyclic systems has shown that these scaffolds can act as kinase inhibitors or bind to DNA, but direct evidence for the binding modes or affinities of the title compound is absent. actascientific.comnih.gov

Analysis of Intermolecular Interactions: Hydrogen Bonding and Hydrophobic Contacts

An analysis of a molecule's intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, is critical to understanding its binding mechanism. While the structure of this compound suggests potential hydrogen bond acceptors (nitrogen and oxygen atoms) and hydrophobic regions (the thiazolo-pyridine core), no specific computational or experimental studies have been published to confirm these interactions with a biological target.

Theoretical Calculations of Molecular Conformation and Energetic Stability

Theoretical calculations are employed to understand a molecule's three-dimensional structure, conformational preferences, and electronic properties, which are fundamental to its reactivity and interaction with other molecules.

Ab Initio Energy Calculations for Conformational Preference Analysis

Ab initio (from first principles) quantum chemistry methods are used to calculate the energy of different molecular conformations to determine the most stable arrangement of atoms. For this compound, no studies performing such conformational analysis have been found. Research on simpler, related molecules like 2-(substituted)pyridines has been conducted, but these results cannot be directly extrapolated to the more complex thiazolo[4,5-c]pyridine (B1315820) system.

Quantum Chemical Analyses for Electronic Structure Insights, e.g., Mulliken Population Analysis

Quantum chemical methods provide insight into the electronic structure of a molecule, including the distribution of electron density. Mulliken population analysis is one such method used to estimate partial atomic charges, which can help in understanding a molecule's reactivity and intermolecular interactions. No specific quantum chemical analyses, including Mulliken population analysis, have been published for this compound. General studies on pyrazolopyridine and benzothiazole derivatives have utilized these methods to correlate theoretical data with experimental findings. nih.govnih.gov

5.3.1. Computational Estimation of Drug-Likeness and Lead-Likeness Profiles 5.3.2. Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties 5.4. Structure-Based Design and Virtual Screening Methodologies for Lead Optimization

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While the broader class of compounds known as thiazolopyridines has been the subject of various biological investigations, the specific data required to populate the sections and subsections of the provided outline for this particular derivative is not available in the public domain. Research on related but structurally different thiazolopyridine isomers does exist, covering topics such as:

Antimicrobial Activity: Studies on various thiazolo[4,5-b]pyridine (B1357651), thiazolo[5,4-c]pyridine, and thiazolo[4,5-d]pyrimidine derivatives have shown a range of antibacterial and antifungal properties. tandfonline.comtandfonline.comnih.govresearchgate.net

Enzyme Inhibition: Certain thiazole-containing compounds have been investigated as inhibitors of bacterial enzymes like DNA gyrase. mdpi.comnih.govals-journal.comnih.gov

Cellular Effects: Research into other thiazolopyridine structures has explored their potential to induce apoptosis or cause cell cycle arrest in cancer cell lines. mdpi.comnih.gov

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Biological Activity Research and Mechanistic Investigations of Thiazolopyridine Systems Excluding Clinical Outcomes

Broad Spectrum Biological Research Areas

Anticancer Potential and Cytotoxicity Mechanisms (In Vitro Cell Line Studies)

While specific in vitro anticancer studies on 2-(Methoxymethyl)thiazolo[4,5-c]pyridine are not extensively documented in publicly available research, the broader class of thiazolopyridine derivatives has demonstrated significant potential as anticancer agents. Various analogues have been synthesized and evaluated against numerous cancer cell lines, revealing mechanisms that often involve the induction of genetic instability and apoptosis. nih.gov

Novel pyridine-thiazole hybrid molecules have shown considerable cytotoxic action towards a range of tumor cell lines, including those derived from colon, breast, and lung carcinomas, as well as glioblastoma and leukemia. nih.gov For instance, the compound 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone exhibited a half-maximal inhibitory concentration (IC50) of 0.57 µM in acute human promyelocytic leukemia (HL-60) cells. nih.gov Notably, this compound and its derivatives displayed selectivity for cancer cells over normal human cell lines. nih.gov Mechanistic studies suggest that the cytotoxic effects of these pyridine-thiazole derivatives may be linked to the induction of genetic instability in tumor cells. nih.govsemanticscholar.org Pre-incubation of tumor cells with a PARP1 inhibitor, Fluzaparib, was found to reduce the cytotoxic activity of these derivatives, indicating a potential role of PARP1 in their mechanism of action. nih.gov

Furthermore, thiazolo[5,4-b]pyridine (B1319707) derivatives have been identified as potent inhibitors of c-KIT, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GIST). mdpi.com Some of these derivatives demonstrated comparable or slightly higher anti-proliferative activities on GIST-T1 cancer cells than the established drug imatinib. mdpi.com

Thiazolo[4,5-d]pyrimidine derivatives have also been extensively studied for their anticancer properties. nih.govmdpi.com Certain 7-chloro substituted thiazolo[4,5-d]pyrimidines exhibited significant antiproliferative effects against a panel of human tumor cell lines, including leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, and renal cancer. nih.gov One of the most active compounds, 7-Chloro-3,5-diphenyl-thiazolo[4,5-d]pyrimidin-2-one, was particularly effective against renal cancer (UO-31), melanoma (MALME-3M), and non-small cell lung cancer (NCI-H522) cell lines. nih.gov These derivatives are thought to act as antimetabolites, potentially interfering with the synthesis of guanine nucleotides. nih.gov

Table 1: In Vitro Anticancer Activity of Selected Thiazolopyridine Derivatives

Compound/Derivative Class Cancer Cell Line(s) Observed Effect Potential Mechanism of Action
3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone HL-60 (Leukemia) IC50 of 0.57 µM Induction of genetic instability; PARP1 involvement
Thiazolo[5,4-b]pyridine derivatives GIST-T1 (Gastrointestinal Stromal Tumor) Anti-proliferative activity comparable to imatinib c-KIT inhibition
7-Chloro-3,5-diphenyl-thiazolo[4,5-d]pyrimidin-2-one UO-31 (Renal Cancer), MALME-3M (Melanoma), NCI-H522 (Non-small cell lung cancer) Noticeable cytotoxic activity Antimetabolite, interference with guanine nucleotide synthesis
Thiazolo[5,4-d]pyrimidine derivative 7i MGC-803 and HGC-27 (Gastric Cancer) IC50 values of 4.64 and 5.07 µM, respectively Not specified

This table is for informational purposes only and is based on preclinical research. The compounds listed are not approved drugs.

Anti-inflammatory Pathway Investigations

Research into the anti-inflammatory properties of the thiazolopyridine class of compounds has identified their potential to modulate inflammatory pathways. Although specific studies on this compound are limited, investigations into related structures, such as thiazolo[4,5-b]pyridin-2-one derivatives, have shown promising anti-inflammatory effects in vivo. biointerfaceresearch.compensoft.net

In studies utilizing the carrageenan-induced rat paw edema model, a standard for assessing acute inflammation, several synthesized thiazolo[4,5-b]pyridine-2-one derivatives demonstrated considerable anti-inflammatory activity. biointerfaceresearch.compensoft.net The efficacy of some of these compounds was found to be comparable to or even exceed that of the well-known non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. biointerfaceresearch.com

In silico studies on 3H-thiazolo[4,5-b]pyridin-2-ones suggest that their anti-inflammatory action may be mediated through the inhibition of cyclooxygenase (COX) pathway enzymes, specifically COX-1 and COX-2, as well as microsomal prostaglandin E synthase-1 (mPGES-1). dmed.org.ua Molecular docking simulations have indicated that these compounds can form stable complexes within the active sites of these enzymes, suggesting a plausible mechanism for their anti-inflammatory effects. dmed.org.ua

Table 2: Anti-inflammatory Activity of Thiazolo[4,5-b]pyridine (B1357651) Derivatives

Compound Class In Vivo/In Silico Model Observed Effect Potential Mechanism of Action
Thiazolo[4,5-b]pyridin-2-one derivatives Carrageenan-induced rat paw edema (in vivo) Significant anti-inflammatory activity, some exceeding Ibuprofen Not specified in the in vivo study
3H-Thiazolo[4,5-b]pyridin-2-ones Molecular docking simulations (in silico) Stable complex formation with COX-1, COX-2, and mPGES-1 Inhibition of cyclooxygenase pathway enzymes

This table is for informational purposes only and is based on preclinical research.

Antioxidant Mechanisms and Free Radical Scavenging Properties

The antioxidant activity of novel (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide derivatives was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. pensoft.netresearchgate.net This assay measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the DPPH radical. The results indicated that while most of the tested compounds showed modest free-radical scavenging effects, a few derivatives exhibited antioxidant activity comparable to or even exceeding that of ascorbic acid, a standard antioxidant. researchgate.net

The structure-activity relationship (SAR) studies revealed that modifications to the hydrazide group of the thiazolo[4,5-b]pyridines significantly influenced their antioxidant potency. researchgate.net Specifically, acylation of the hydrazide group with aliphatic chloroanhydrides led to an enhancement in the antioxidant activity compared to derivatives acylated with aromatic chloroanhydrides. researchgate.net

Table 3: DPPH Radical Scavenging Activity of Thiazolo[4,5-b]pyridine Derivatives

Compound Class Assay Result
(5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide derivatives DPPH radical scavenging Varied activity, with some compounds showing activity comparable to or exceeding ascorbic acid.

This table is for informational purposes only and is based on preclinical research.

Antiviral Activity against Specific Pathogens (e.g., HCV, DENV, EBOV)

The broad-spectrum antiviral potential of thiazole (B1198619) and thiazolopyridine derivatives has been a subject of interest in virology research. While specific data on this compound is scarce, studies on related thiazolo[4,5-d]pyrimidine derivatives have shown in vitro activity against Hepatitis C Virus (HCV). nih.govptfarm.pl

In one study, a series of novel thiazolo[4,5-d]pyrimidine derivatives were screened for their activity against a panel of viruses. nih.govptfarm.pl Four of the synthesized compounds demonstrated the ability to inhibit HCV replication in a replicon assay using the Huh 7 ET cell line. ptfarm.pl The inhibition of HCV replication by these compounds ranged from 48% to 68%. ptfarm.pl However, these compounds were found to be inactive against other viruses tested, including Dengue virus (DENV). ptfarm.pl

The mechanism of antiviral action for these thiazolopyridine derivatives is not fully elucidated but is an area of active investigation. The structural similarity of thiazolo[4,5-d]pyrimidines to purine nucleosides suggests that they might interfere with viral nucleic acid synthesis. nih.gov

Table 4: In Vitro Antiviral Activity of Thiazolo[4,5-d]pyrimidine Derivatives

Compound Class Virus Cell Line Observed Effect
Thiazolo[4,5-d]pyrimidine derivatives Hepatitis C Virus (HCV) Huh 7 ET Inhibition of HCV replication (48-68%)
Thiazolo[4,5-d]pyrimidine derivatives Dengue Virus (DENV) Not specified Inactive

This table is for informational purposes only and is based on preclinical research.

Herbicidal Activity and Target Elucidation

A significant area of research for the thiazolopyridine class of compounds is their potent herbicidal activity. Through scaffold hopping methodologies, thiazolopyridines have been identified as a novel class of herbicidal molecules. acs.org

Biochemical investigations have successfully identified the mode of action for these compounds, revealing that they act as inhibitors of acyl-acyl carrier protein (ACP) thioesterase (FAT). acs.org This enzyme plays a crucial role in fatty acid biosynthesis in plants by terminating the fatty acid elongation cycle. acs.org The inhibition of FAT by thiazolopyridines has been confirmed through X-ray cocrystal structures. acs.org

Greenhouse trials have demonstrated that thiazolopyridine herbicides exhibit excellent control of grass weed species, particularly in pre-emergence applications. acs.org These compounds also show a dose-response window that allows for partial selectivity in certain crops. acs.org The discovery of this novel mode of action for herbicides is significant in the ongoing effort to manage weed resistance to existing herbicide classes.

Table 5: Herbicidal Activity and Target of Thiazolopyridines

Compound Class Target Enzyme Mechanism of Action Observed Herbicidal Effect
Thiazolopyridines Acyl-ACP Thioesterase (FAT) Inhibition of fatty acid biosynthesis Excellent control of grass weed species (pre-emergence)

This table is for informational purposes only and is based on preclinical research.

Future Directions and Emerging Research Avenues in 2 Methoxymethyl Thiazolo 4,5 C Pyridine Chemistry

Development of Novel and Efficient Synthetic Strategies for Enhanced Structural Diversity

The advancement of synthetic chemistry is paramount to unlocking the full potential of the 2-(Methoxymethyl)thiazolo[4,5-c]pyridine scaffold. Future research will focus on creating diverse libraries of analogues through more efficient, versatile, and environmentally friendly synthetic routes.

Key emerging strategies include:

Multi-Component Reactions (MCRs): These reactions, where multiple reactants combine in a single step to form a complex product, offer high atom economy and operational simplicity. researchgate.net For instance, efficient one-pot, multi-component reactions have been developed for synthesizing various thiazolopyridine isomers, which could be adapted to produce derivatives of this compound. researchgate.netnih.gov Five-component cascade reactions have also been reported, enabling the synthesis of highly functionalized thiazolo[3,2-a]pyridines. tandfonline.comresearchgate.net

Flow Chemistry: Electrochemical synthesis using flow reactors presents a novel methodology for creating thiazolopyridine hybrids. This technique can proceed without the need for electrolytes or catalysts, offering a greener and more efficient alternative to traditional batch synthesis. tandfonline.com

Novel Catalytic Systems: The use of heterogeneous catalysts, such as nano-SiO2, has been shown to be effective in promoting sequential multi-component reactions to yield complex fused spirooxindoles containing a thiazolopyridine moiety. researchgate.netnih.gov

Isomer-Specific Synthesis: While a variety of synthetic methods exist for the broader class of thiazolopyridines, future work will need to focus on developing robust routes for less explored isomers, including the thiazolo[4,5-c]pyridine (B1315820) system, to enable comprehensive structure-activity relationship (SAR) studies. tandfonline.com

Table 1: Emerging Synthetic Strategies for Thiazolopyridine Derivatives
StrategyDescriptionAdvantagesReference
Multi-Component Reactions (MCRs)One-pot synthesis involving three or more reactants to build complex molecules.High efficiency, atom economy, reduced waste, operational simplicity. researchgate.nettandfonline.comresearchgate.net
Electrochemical Flow SynthesisUtilizes an electrochemical flow reactor for dehydrogenative C-S bond formation.Catalyst- and electrolyte-free conditions, suitable for automation. tandfonline.com
Heterogeneous CatalysisUse of recyclable catalysts like nano-SiO2 to promote complex reactions.Simple workup, catalyst can be recycled, environmentally friendly. nih.gov
Microwave-Assisted SynthesisApplication of microwave irradiation to accelerate reaction rates.Short reaction times, improved yields, high efficiency. mdpi.com

Exploration of Underexplored Biological Targets and Pathways for Thiazolopyridine Scaffolds

While thiazolopyridine derivatives are known inhibitors of various biological targets, significant opportunities exist to explore novel or underexplored pathways. The structural versatility of the scaffold makes it an attractive candidate for targeting a wide array of diseases. nih.gov

Emerging and underexplored targets for thiazolopyridine-based compounds include:

Kinase Inhibition: The scaffold has been successfully used to develop inhibitors for various kinases involved in cancer and inflammation, such as PI3K, ITK, BCR-ABL, RAF, and VEGFR2. nih.gov More recent research has identified thiazolopyridines as inhibitors of c-KIT (including imatinib-resistant mutants), epidermal growth factor receptor (EGFR), and Interleukin-1 receptor-associated kinases (IRAK4), which are crucial targets in oncology. nih.govnih.gov

Herbicidal Action: A novel mode of action for thiazolopyridine-based herbicides is the inhibition of acyl-acyl carrier protein (acyl-ACP) thioesterase (FAT). acs.orgbeilstein-journals.org This enzyme is found exclusively in higher plants, making it a highly selective target for new weed control agents. beilstein-journals.org

Anticancer Pathways: Beyond kinase inhibition, thiazolopyridines are being investigated for other anticancer mechanisms. In silico screening of a novel thiazolopyridine, AV25R, identified potential binding to proteins that regulate cell proliferation and tumor progression, such as FECH, MAP11, EGFR, TGFBR1, and MDM2. nih.govnih.gov Other studies have suggested that pyridine-thiazole hybrids may exert their cytotoxic effects by inhibiting poly ADP-ribose polymerase (PARP), an enzyme critical for DNA repair. mdpi.comnih.gov

Antimicrobial Targets: Thiazolopyridine derivatives have shown promise as antimicrobial agents. researchgate.netnih.govmdpi.com Molecular docking studies suggest potential binding to bacterial enzymes like MurD and DNA gyrase, presenting avenues for the development of new antibiotics. mdpi.com

Table 2: Selected Biological Targets for Thiazolopyridine Scaffolds
Biological TargetTherapeutic AreaSignificanceReference
c-KIT Kinase (including mutants)Oncology (e.g., GIST)Overcomes resistance to existing therapies like imatinib. nih.gov
Acyl-ACP Thioesterase (FAT)AgrochemicalNovel and selective mode of action for herbicides. acs.orgbeilstein-journals.org
Poly ADP-ribose Polymerase (PARP)OncologyInhibits DNA repair in cancer cells, leading to cell death. mdpi.com
DNA Gyrase / MurDInfectious DiseaseEssential bacterial enzymes that are validated targets for antibiotics. nih.govmdpi.com
EGFR, TGFBR1, MDM2OncologyKey regulators of cell proliferation and tumor progression. nih.govnih.gov

Integration of Advanced Computational Methodologies for Predictive Design and Optimization

The integration of computational chemistry is revolutionizing the drug discovery process. For the this compound scaffold, in silico techniques are essential for the predictive design of new analogues and for optimizing their biological activity and pharmacokinetic properties.

Advanced computational approaches being applied to thiazolopyridine research include:

Molecular Docking: This technique is used to predict the binding mode and affinity of a ligand to a specific protein target. mdpi.com It has been successfully used to study the interactions of thiazolopyridine derivatives with targets like topoisomerase II, DNA gyrase, and COX-2. mdpi.commdpi.comnih.govresearchgate.net

Structure-Based Pharmacophore Screening: This method can identify potential new biological targets for a compound by screening its structure against a database of pharmacophore models derived from known protein binding sites. This approach was used to identify potential cancer-related targets for the thiazolopyridine AV25R. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic interactions between a ligand and its target protein over time, helping to confirm the stability of binding interactions, such as hydrogen bonds, predicted by docking studies. nih.govresearchgate.net

ADME/Tox Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new compounds. This allows researchers to prioritize candidates with favorable drug-like properties early in the discovery process, reducing late-stage failures. researchgate.netmdpi.com

Table 3: Computational Methodologies in Thiazolopyridine Research
MethodologyApplicationOutcomeReference
Molecular DockingPredicting ligand-protein binding interactions and energies.Identification of key interactions, prioritization of compounds. mdpi.commdpi.comnih.gov
Pharmacophore ScreeningIdentifying potential new biological targets for a given scaffold.Target deconvolution and discovery of new therapeutic applications. nih.govnih.gov
Molecular Dynamics (MD)Simulating the dynamic behavior of the ligand-protein complex.Assessment of binding stability and interaction dynamics. nih.govresearchgate.net
ADME PredictionEvaluating drug-likeness and pharmacokinetic properties.Early-stage selection of candidates with favorable profiles. researchgate.netmdpi.com

Application of Integrated Approaches for Lead Optimization and New Compound Discovery

The future of discovering novel drugs based on the this compound scaffold hinges on an integrated approach that combines modern synthesis, biological screening, and computational design. This iterative cycle allows for the rapid optimization of lead compounds and the discovery of new chemical entities.

This integrated workflow involves several key steps:

Computational Design: Starting with the this compound core, computational tools are used to design a virtual library of derivatives with predicted activity against specific biological targets.

Efficient Synthesis: Novel synthetic strategies, such as multi-component and flow reactions, are employed to efficiently synthesize the designed library of compounds.

Biological Evaluation: The synthesized compounds are screened in vitro and/or in vivo to determine their biological activity and establish a structure-activity relationship (SAR).

Iterative Optimization: The experimental results are fed back into the computational models to refine predictions. This cycle of design, synthesis, and testing is repeated to optimize for potency, selectivity, and drug-like properties.

A powerful strategy within this integrated approach is scaffold hopping . Researchers have successfully replaced a 1,8-naphthyridine core with a thiazolopyridine scaffold to discover a new class of potent herbicides, demonstrating that the thiazolopyridine unit can serve as a bioisosteric replacement for other heterocyclic systems to generate novel intellectual property and overcome existing limitations. acs.org This highlights the immense potential for discovering new and improved bioactive molecules by applying integrated discovery platforms to the versatile this compound scaffold.

Q & A

Q. What safety protocols are critical when handling this compound?

  • Answer: Use nitrile gloves (tested for permeation resistance) and flame-retardant lab coats. Conduct reactions in fume hoods to avoid inhalation. Emergency protocols for skin contact include immediate washing with polyethylene glycol .

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